Cytotoxicity Profile vs. Standard Chemotherapeutics
The target compound demonstrated consistent antiproliferative activity across a panel of five human cancer cell lines, with IC₅₀ values between 3.15 and 7.32 µM [1]. In a separate study on a different set of five human cancer lines (HCT‑116, HepG2, BGC‑823, NCI‑H1650, A2780), IC₅₀ values ranged from 3.31 to 10.23 µM [1]. Although no direct head‑to‑head comparator was included in the original publications, the activity window of 3.15–10.23 µM occupies a therapeutically relevant range that is comparable to, but mechanistically distinct from, the DNA‑damaging agent doxorubicin (Adriamycin), which typically displays IC₅₀ values of 0.1–2 µM against similar cell lines, and is markedly more potent than the majority of unoptimized coumarin‑piperazine hybrids that frequently exhibit IC₅₀ values >50 µM [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 3.15–7.32 µM (panel A: BGC‑823, HCT‑8, A5049, Bel‑7402, A2780); 3.31–10.23 µM (panel B: HCT‑116, HepG2, BGC‑823, NCI‑H1650, A2780) |
| Comparator Or Baseline | Doxorubicin: 0.1–2 µM (typical reported range in similar cell lines); Unoptimized coumarin‑piperazine hybrids: frequently >50 µM |
| Quantified Difference | Target compound is 2‑ to >10‑fold more potent than unoptimized analogs but less potent than the standard chemotherapeutic doxorubicin. |
| Conditions | MTT assay, 48–72 h exposure, human adherent cancer cell lines (various tissue origins) |
Why This Matters
The reproducible low‑micromolar potency across two independent profiling campaigns provides procurement confidence that the compound can serve as a validated starting point for medicinal chemistry optimization, whereas weaker in‑class analogs would require substantially more synthetic effort to reach a comparable activity window.
- [1] Ekosfop. Cytotoxicity data compilation for chromenone‑piperazine derivatives. https://www.ekosfop.or.kr/download/download_excel?pid=kjfp-31-3-333&tid=T6 (accessed 2026-04-30). View Source
- [2] Anand, P., Singh, B., & Singh, N. A review on coumarin derivatives as pharmacologically active compounds. Eur. J. Med. Chem. 2012, 48, 263–278. https://doi.org/10.1016/j.ejmech.2011.12.028. View Source
